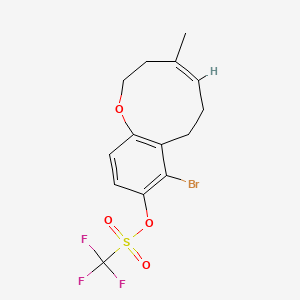
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-broMo-2,3,6,7-tetrahydro-4-Methyl-1-benzoxonin-9-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonic acid ester group, a bromine atom, and a benzoxonin ring system. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid, 1,1,1-trifluoro- with the corresponding alcohol derivative of the benzoxonin ring. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid ester group is known to enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is unique due to its specific combination of functional groups and ring structure. The presence of the bromine atom and the benzoxonin ring system distinguishes it from other similar compounds, providing unique reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H14BrF3O4S |
|---|---|
Peso molecular |
415.22 g/mol |
Nombre IUPAC |
[(4Z)-8-bromo-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14BrF3O4S/c1-9-3-2-4-10-11(21-8-7-9)5-6-12(13(10)15)22-23(19,20)14(16,17)18/h3,5-6H,2,4,7-8H2,1H3/b9-3- |
Clave InChI |
RIEDSQFYUHAIQK-OQFOIZHKSA-N |
SMILES isomérico |
C/C/1=C/CCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |
SMILES canónico |
CC1=CCCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
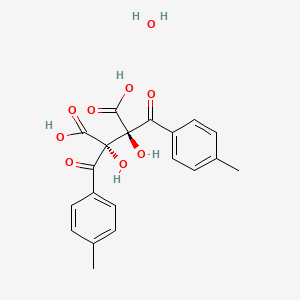
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
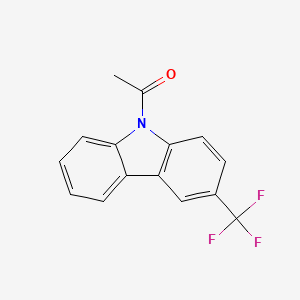
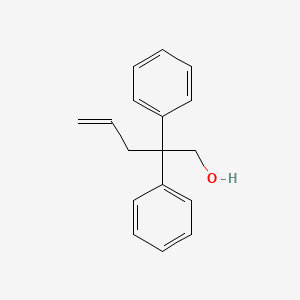
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)


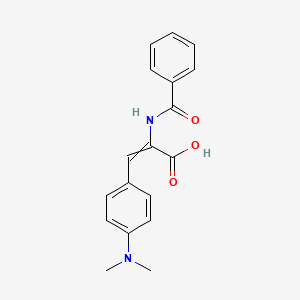
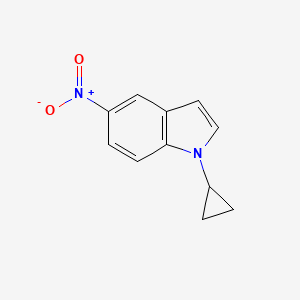

![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
